BenchChemオンラインストアへようこそ!

Efatutazone

PPARγ agonist transcriptional activation EC50 comparison

Efatutazone is the definitive PPARγ reference agonist for oncology research: IC50=0.8 nM, EC50=1 nM (~50-fold more potent than rosiglitazone, >600-fold vs. troglitazone). Exclusive PPARγ selectivity—no PPARα/δ activation at 10 nM. Clinically validated in anaplastic thyroid cancer (phase I combination with paclitaxel, median survival 138 days at 0.3 mg BID) and DCIS models (reduced invasive progression at 30 mg/kg). Achieves 94.4% tumor growth inhibition in DRO xenografts. Choose efatutazone to eliminate confounding isoform activation and ensure reproducible, mechanism-specific PPARγ data.

Molecular Formula C27H26N4O4S
Molecular Weight 502.6 g/mol
CAS No. 223132-37-4
Cat. No. B1684554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfatutazone
CAS223132-37-4
SynonymsCS 7017
CS-7017
CS7017
efatutazone
efatutazone hydrochloride
RS 5444
RS-5444
RS5444
Molecular FormulaC27H26N4O4S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5
InChIInChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)
InChIKeyJCYNMRJCUYVDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efatutazone Procurement Guide: High-Affinity PPARγ Agonist for Oncology Research


Efatutazone (also known as CS-7017, RS5444, or inolitazone) is a synthetic, orally bioavailable thiazolidinedione (TZD)-class agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [1]. As a third-generation PPARγ agonist, it binds to and activates PPARγ, a nuclear hormone receptor that functions as a ligand-activated transcription factor controlling gene expression involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation [2]. Unlike earlier TZD-class compounds developed primarily for type 2 diabetes, efatutazone was advanced into clinical development specifically for oncology applications, including anaplastic thyroid cancer and breast cancer, based on its differentiation-inducing and anti-proliferative properties [1].

Why Generic Substitution of Efatutazone with Other PPARγ Agonists Compromises Research Outcomes


PPARγ agonists within the thiazolidinedione class exhibit substantial heterogeneity in binding affinity, transcriptional activation potency, and isoform selectivity, making simple compound substitution scientifically invalid. Efatutazone demonstrates an EC50 for PPARγ-mediated transcriptional activation approximately 50-fold lower than rosiglitazone and over 600-fold lower than troglitazone . Furthermore, efatutazone exhibits high selectivity for PPARγ over PPARα and PPARδ isoforms, whereas many comparator TZDs activate multiple PPAR isoforms at overlapping concentrations [1]. These quantitative differences in potency and selectivity translate directly into divergent biological outcomes in cellular differentiation assays and xenograft tumor models . Procurement of alternative PPARγ agonists without accounting for these differentiated pharmacological properties introduces confounding variables that compromise experimental reproducibility and interpretation, particularly in studies investigating PPARγ-dependent mechanisms of action.

Efatutazone Quantitative Differentiation Evidence: PPARγ Activation Potency, Isoform Selectivity, and Preclinical Efficacy Data


Efatutazone Demonstrates 50-Fold Higher PPARγ Transcriptional Activation Potency Versus Rosiglitazone

Efatutazone exhibits substantially greater potency in stimulating PPARγ-mediated transcriptional activation compared to rosiglitazone and troglitazone. In a transient transfection assay utilizing a PPRE response element fused to a luciferase reporter gene (PPRE3-tk-luc) in DRO anaplastic thyroid cancer cells, efatutazone activated PPARγ:RXRα-dependent transcription with an EC50 of 1 nM . Under identical assay conditions, rosiglitazone exhibited an EC50 of 65 nM, while troglitazone required 631 nM to achieve half-maximal activation . This quantitative difference establishes that efatutazone requires approximately 65-fold lower concentration than rosiglitazone and 631-fold lower concentration than troglitazone to achieve equivalent PPARγ transcriptional activation .

PPARγ agonist transcriptional activation EC50 comparison

Efatutazone Achieves Growth Inhibition IC50 of 0.8 nM Versus 75 nM for Rosiglitazone in DRO Thyroid Cancer Cells

In DRO anaplastic thyroid cancer cell proliferation assays, efatutazone demonstrates an inhibitory concentration at IC50 of 0.8 nM, representing a 94-fold higher potency than rosiglitazone (IC50 = 75 nM) and a 1,765-fold higher potency than troglitazone (IC50 = 1,412 nM) under comparable experimental conditions . The growth inhibitory effect of efatutazone at 10 nM in DRO cells operates through a PPARγ-dependent mechanism, as demonstrated by its lack of effect on RIE cells that do not express PPARγ [1]. The near 100-fold difference in growth inhibition potency between efatutazone and rosiglitazone cannot be compensated for by simply increasing rosiglitazone concentration, as higher concentrations of rosiglitazone introduce PPARγ-independent off-target activities.

growth inhibition IC50 anaplastic thyroid cancer

Efatutazone Exhibits High Selectivity for PPARγ Over PPARα and PPARδ Isoforms

Efatutazone demonstrates high selectivity for the PPARγ isoform among the PPAR subfamily members. In a reporter assay system using the RIE rat small intestinal cell line (which does not express endogenous PPARs) transiently transfected with individual PPAR isoforms (γ, α, or δ) and a PPAR response element linked to luciferase, exposure to 10 nM efatutazone yielded increased luciferase activity only in the presence of PPARγ and PPRE3-tk-luc . No activation was observed in cells expressing PPARα or PPARδ under identical conditions . This isoform selectivity profile contrasts with certain comparator TZDs that exhibit cross-reactivity with PPARα at therapeutic or experimental concentrations, potentially confounding interpretation of PPARγ-specific biological effects.

PPAR isoform selectivity PPARγ PPARα PPARδ

Efatutazone Plus Paclitaxel Achieved Median Survival of 138 Days in Anaplastic Thyroid Cancer Phase I Trial

In a multicenter phase I clinical trial (N=15) evaluating efatutazone in combination with paclitaxel for advanced anaplastic thyroid cancer, patients receiving 0.3 mg efatutazone orally twice daily achieved a median survival of 138 days compared to 98 days in the 0.15 mg dosing cohort [1]. One patient in the 0.3 mg cohort attained a partial response lasting from day 69 to day 175, and 7 patients overall achieved stable disease [1]. Median time to progression was 68 days in the 0.3 mg cohort versus 48 days in the 0.15 mg cohort [1]. The median peak efatutazone blood level was 22.0 ng/mL for 0.3 mg twice-daily dosing compared to 8.6 ng/mL for 0.15 mg dosing [1]. The combination was tolerated, with the maximal tolerated dose not reached [1].

anaplastic thyroid cancer clinical trial median survival paclitaxel combination

Efatutazone Reduces Invasive Progression in DCIS Xenograft Model at 30 mg/kg

In the MCFDCIS xenograft model of basal (triple negative) ductal carcinoma in situ (DCIS), treatment with efatutazone at 30 mg/kg resulted in reduced invasive progression of lesions and fewer CD44+/p63+ basal progenitor cells compared to vehicle-treated controls [1]. Efatutazone-treated MCFDCIS tumors exhibited fat deposition along with upregulation of PPARγ-responsive genes in both epithelial and stromal compartments, indicating differentiation toward milk-producing mammary epithelial cells [1]. In vitro, efatutazone did not alter MCFDCIS cell proliferation but induced phenotypic and gene expression changes consistent with luminal and lactational cell differentiation, and reduced MCFDCIS tumorsphere formation in 3D culture [1]. Similar trends in gene expression changes consistent with lactational and luminal cell differentiation were observed in the C3(1)/Tag transgenic mouse model after efatutazone treatment [1].

DCIS breast cancer differentiation xenograft

Efatutazone Dose-Dependently Inhibits DRO Tumor Growth by 94.4% in Preventive Xenograft Setting

In a preventive xenograft model where efatutazone was administered in the diet to athymic nude mice prior to DRO tumor cell implantation, the highest dose tested (0.025% efatutazone in diet) inhibited tumor growth on day 32 by 94.4% compared to control . In this treatment group, five of ten animals did not develop demonstrable tumors . At the intermediate dose (0.0025% efatutazone in diet), tumor growth was inhibited by 62.3% compared to control on day 32, while the lowest dose (0.00025%) demonstrated no growth inhibitory activity . When treatment was initiated after tumor establishment (1 week after DRO or ARO tumor cell implantation), 0.025% efatutazone treatment inhibited tumor growth by 68.9% in DRO tumors and 48.3% in ARO tumors compared to respective controls on day 35 .

tumor xenograft DRO preventive model dose response

Efatutazone Research Applications: Validated Use Cases in Oncology Differentiation Studies


Anaplastic Thyroid Cancer Translational Research

Efatutazone serves as a reference PPARγ agonist in anaplastic thyroid cancer (ATC) translational studies. The compound's demonstrated clinical activity in combination with paclitaxel in a phase I ATC trial, where the 0.3 mg twice-daily cohort achieved median survival of 138 days versus 98 days in the 0.15 mg cohort, provides clinical validation for its use in ATC preclinical models [1]. Researchers investigating PPARγ-mediated differentiation therapy in ATC can leverage efatutazone's sub-nanomolar IC50 (0.8 nM in DRO cells) and established in vivo efficacy (94.4% tumor growth inhibition in preventive DRO xenografts at 0.025% dietary administration) as benchmark comparators when evaluating novel PPARγ agonists or combination regimens .

Breast Cancer DCIS Progression and Differentiation Studies

Efatutazone is validated as a differentiation-inducing agent in ductal carcinoma in situ (DCIS) breast cancer models. At 30 mg/kg oral administration, efatutazone reduced invasive progression and decreased CD44+/p63+ basal progenitor cells in MCFDCIS xenografts while upregulating PPARγ-responsive genes in both epithelial and stromal compartments, indicating lactational differentiation [2]. This established in vivo activity profile makes efatutazone the preferred PPARγ agonist for studies investigating differentiation therapy as a strategy to delay DCIS progression to invasive ductal carcinoma. The compound's high potency (EC50 = 1 nM for PPARγ transcriptional activation, 65-fold more potent than rosiglitazone) ensures robust target engagement in these models .

PPARγ Isoform-Selective Mechanistic Studies

Efatutazone's demonstrated high selectivity for PPARγ over PPARα and PPARδ isoforms qualifies it as the appropriate tool compound for experiments requiring unambiguous attribution of biological effects to PPARγ activation. In RIE cells transfected with individual PPAR isoforms, 10 nM efatutazone activates only PPARγ, with no detectable activation of PPARα or PPARδ . This selectivity profile is particularly valuable for studies investigating PPARγ-specific signaling pathways, transcriptional regulation, and downstream effectors, where confounding activation of PPARα or PPARδ by less selective TZDs would compromise mechanistic interpretation.

PPARγ Agonist Benchmarking and Structure-Activity Relationship Studies

Efatutazone's well-characterized potency metrics—EC50 = 1 nM for PPARγ transcriptional activation, IC50 = 0.8 nM for DRO cell growth inhibition, and 94.4% tumor growth inhibition at 0.025% dietary dose in preventive DRO xenografts—establish it as a quantitative benchmark for evaluating novel PPARγ agonists . Researchers engaged in medicinal chemistry optimization of PPARγ ligands can use efatutazone as a positive control and comparator to contextualize the potency, selectivity, and in vivo efficacy of newly synthesized compounds. The availability of direct comparative data against rosiglitazone (EC50 = 65 nM) and troglitazone (EC50 = 631 nM) under identical assay conditions further enhances its utility as a reference standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efatutazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.